Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C13H24N2O4·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The amino group on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylate group is introduced through an esterification reaction using ethyl chloroformate or a similar reagent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution Reactions: Various substituted piperidine derivatives.
Deprotection: Piperidine-3-carboxylate derivatives.
Ester Hydrolysis: Piperidine-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride involves its reactivity as a protected amino acid derivative. The Boc protecting group stabilizes the amino group, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical interactions, including binding to enzymes or receptors.
Comparison with Similar Compounds
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride can be compared with similar compounds such as:
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.
Ethyl N-Boc-piperidine-4-carboxylate: Another Boc-protected piperidine derivative with different reactivity.
4-Amino-1-Boc-piperidine: Lacks the ester group, making it less versatile in certain reactions.
These compounds share similar protecting groups and piperidine rings but differ in their functional groups and reactivity, making this compound unique in its applications and chemical behavior.
Properties
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)9-8-14-7-6-10(9)15-12(17)19-13(2,3)4;/h9-10,14H,5-8H2,1-4H3,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIQYCBTHPBLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCC1NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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